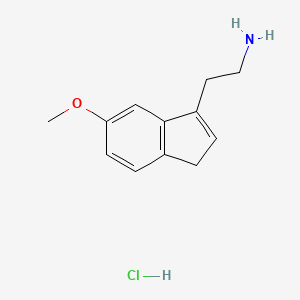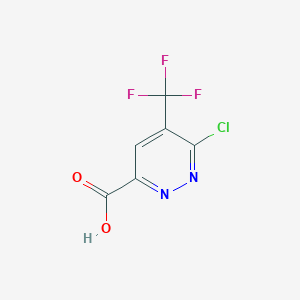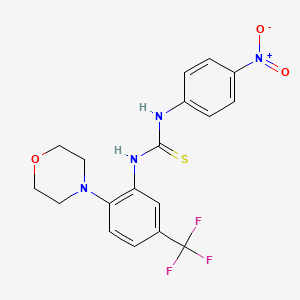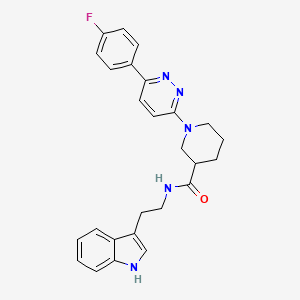
Clorhidrato de 2-(5-metoxi-1H-inden-3-il)etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 187872-62-4 . It has a molecular weight of 225.72 . The IUPAC name for this compound is 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride can be represented by the SMILES notation: COC1=CC=C2NC=C (CCN)C2=C1 . The InChI code for this compound is 1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10 (6-7-13)12 (9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H .Physical And Chemical Properties Analysis
The physical form of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is a powder . It is typically stored at room temperature . The compound has a molecular weight of 225.72 .Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves the inhibition of serotonin reuptake, which leads to an increase in the concentration of serotonin in the synaptic cleft. This, in turn, results in the modulation of various physiological and biochemical processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride has several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. These effects have been linked to the compound's potential therapeutic applications in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride in lab experiments is its ability to selectively inhibit serotonin reuptake, which makes it a useful tool for studying the role of serotonin in various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, including the development of more potent and selective serotonin reuptake inhibitors, the investigation of its potential applications in the treatment of other neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the role of serotonin in various physiological and biochemical processes. Additionally, further research is needed to better understand the compound's mechanism of action and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves several steps, including the condensation of 5-methoxyindole-3-carbaldehyde with ethyl 2-bromoacetate to yield 2-(5-methoxy-1H-indol-3-yl)ethyl acetate. This intermediate is then reduced to 2-(5-methoxy-1H-indol-3-yl)ethanol and subsequently converted to the final product by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Se ha descubierto que los derivados del indol son compuestos biológicamente activos para el tratamiento de células cancerosas . Desempeñan un papel crucial en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento del cáncer .
Actividad antimicrobiana
Los derivados del indol han mostrado propiedades antimicrobianas . Se pueden utilizar en el desarrollo de nuevos fármacos para tratar diversas infecciones microbianas .
Actividad antiinflamatoria
Los derivados del indol también poseen propiedades antiinflamatorias . Potencialmente se pueden utilizar en el tratamiento de diversos trastornos inflamatorios .
Actividad antiviral
Se ha informado que ciertos derivados del indol tienen propiedades antivirales . Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato como agentes antivirales .
Actividad antidiabética
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes . Se pueden utilizar en el desarrollo de nuevos fármacos antidiabéticos .
Actividad antimalárica
Los derivados del indol han demostrado propiedades antimaláricas . Potencialmente se pueden utilizar en el desarrollo de nuevos fármacos antimaláricos .
Actividad anticolinesterasa
Los derivados del indol han mostrado actividades anticolinesterasas , lo que podría ser beneficioso en el tratamiento de enfermedades como el Alzheimer .
Síntesis de alcaloides
Los derivados del indol son unidades frecuentes presentes en alcaloides seleccionados . Se pueden utilizar en la síntesis de varios alcaloides, que tienen una amplia gama de actividades biológicas .
Safety and Hazards
The safety information for 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride indicates that it is a dangerous compound. The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJMTPBBXRKXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC=C2CCN)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)
![N-(Cyanomethyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2467982.png)
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2467983.png)



![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2467989.png)

